molecular formula C18H29N5O4S B10930980 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide

Cat. No.: B10930980
M. Wt: 411.5 g/mol
InChI Key: DNQSOBMZUANWOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the pyrazole derivative with the piperidinecarboxamide moiety, which can be achieved through amide bond formation reactions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of the enzyme LmPTR1, which is involved in the biosynthesis of folate in parasites. This interaction inhibits the enzyme’s activity, leading to the death of the parasite .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a piperidinecarboxamide moiety. Similar compounds include:

Properties

Molecular Formula

C18H29N5O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H29N5O4S/c1-14-16(12-20-21(14)2)28(26,27)23-11-3-6-15(13-23)18(25)19-8-5-10-22-9-4-7-17(22)24/h12,15H,3-11,13H2,1-2H3,(H,19,25)

InChI Key

DNQSOBMZUANWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCCC3=O

Origin of Product

United States

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